molecular formula C16H14N2 B1667774 6-tert-Butyl-2,3-naphthalenedicarbonitrile CAS No. 32703-82-5

6-tert-Butyl-2,3-naphthalenedicarbonitrile

Cat. No. B1667774
CAS RN: 32703-82-5
M. Wt: 234.29 g/mol
InChI Key: MKILROQBJOOZKC-UHFFFAOYSA-N
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Description

6-tert-Butyl-2,3-naphthalenedicarbonitrile, also known as BRD9876, is an organic compound . It is a member of naphthalenes . The compound has been used for the preparation of tetra-t-butyl silicon naphthalocyanine bisoleate (SiNcBOA) suitable for LDL reconstitution .


Synthesis Analysis

The synthesis of 6-tert-Butyl-2,3-naphthalenedicarbonitrile can be achieved from Benzene,1-ethyl-4-[(4-methylphenyl)sulfonyl]- and Fumaronitrile .


Molecular Structure Analysis

The linear formula of 6-tert-Butyl-2,3-naphthalenedicarbonitrile is (CH3)3CC10H5(CN)2 . Its molecular weight is 234.30 g/mol .


Chemical Reactions Analysis

6-tert-Butyl-2,3-naphthalenedicarbonitrile has been found to inhibit the kinesin spindle protein Eg5 . It arrests Eg5-mediated microtubule gliding and inhibits Eg5 ATPase activity in the presence of microtubules, in cell-free assays .


Physical And Chemical Properties Analysis

The compound is a powder, crystals or chunks . Its melting point is approximately 185-189 °C (lit.) . The XLogP3-AA value is 4.3 .

Scientific Research Applications

1. Hematology Stains

  • Application Summary: 6-tert-Butyl-2,3-naphthalenedicarbonitrile is used in hematology for staining purposes .

2. Multiple Myeloma Research

  • Application Summary: 6-tert-Butyl-2,3-naphthalenedicarbonitrile, also known as BRD9876, is used in multiple myeloma (MM) research . It is a “rigor” inhibitor that locks kinesin-5 (Eg5) in a state with enhanced microtubules (MTs) binding, leading to bundling and stabilization of MTs .
  • Methods of Application: BRD9876 interacts with the tyrosine 104 residue that is part of the α4-α6 allosteric binding pocket . It specifically targets microtubule-bound Eg5 .
  • Results or Outcomes: BRD9876 selectively inhibits myeloma over CD34 cells . It has been shown to cause rapid arrest of cells at the G2/M phase starting as early as 2 hours of treatment in MM1S cells . It exhibits approximately 3-fold selectivity for MM1S myeloma cells (IC50=3.1 μM) over CD34+ derived hematopoietic cells (IC50=9.1 μM) .

3. LDL Reconstitution

  • Application Summary: 6-tert-Butyl-2,3-naphthalenedicarbonitrile has been used for the preparation of tetra-t-butyl silicon naphthalocyanine bisoleate (SiNcBOA) suitable for LDL (Low-Density Lipoprotein) reconstitution .

4. Preparation of Tetra-t-butyl Silicon Naphthalocyanine Bisoleate

  • Application Summary: 6-tert-Butyl-2,3-naphthalenedicarbonitrile has been used for the preparation of tetra-t-butyl silicon naphthalocyanine bisoleate (SiNcBOA) .

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

6-tert-butylnaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-16(2,3)15-5-4-11-6-13(9-17)14(10-18)7-12(11)8-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKILROQBJOOZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C(C=C2C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346521
Record name 6-tert-Butyl-2,3-naphthalenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl-2,3-naphthalenedicarbonitrile

CAS RN

32703-82-5
Record name 6-(1,1-Dimethylethyl)-2,3-naphthalenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32703-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-tert-Butyl-2,3-naphthalenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-Butyl-2,3-naphthalenedicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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